molecular formula C10H14O3 B15303719 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B15303719
M. Wt: 182.22 g/mol
InChI Key: ACDLLGUFJDIUTJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core with a carboxylic acid functional group and a ketone group at the 6-position The presence of two methyl groups at the 5-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are frequently employed.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.

Comparison with Similar Compounds

Similar Compounds

    5-Oxospiro[3.3]heptane-2-carboxylic acid: Lacks the two methyl groups at the 5-position.

    6-Oxospiro[3.3]heptane-2-carboxylic acid: Similar structure but without the dimethyl substitution.

    Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: An ester derivative with an ethyl group instead of a carboxylic acid.

Uniqueness

5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the dimethyl groups at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3,3-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)7(11)5-10(9)3-6(4-10)8(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

ACDLLGUFJDIUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC12CC(C2)C(=O)O)C

Origin of Product

United States

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